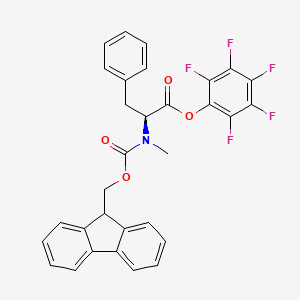
Fmoc-N-Me-Phe-OPfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Me-Phe-OPfp: is a derivative of phenylalanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group, the phenylalanine is methylated at the nitrogen, and the carboxyl group is activated as a pentafluorophenyl ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of phenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Methylation: The nitrogen of the phenylalanine is methylated using a methylating agent like methyl iodide.
Activation as Pentafluorophenyl Ester: The carboxyl group is activated by reacting it with pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods: The industrial production of Fmoc-N-Me-Phe-OPfp typically involves large-scale solid-phase peptide synthesis techniques. The process is automated and involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin.
化学反応の分析
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using piperidine.
Coupling Reactions: The activated pentafluorophenyl ester reacts with amino groups to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide.
Coupling: Pentafluorophenol, dicyclohexylcarbodiimide.
Major Products:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
科学的研究の応用
Chemistry:
- Used in the synthesis of peptides and proteins.
- Facilitates the study of peptide bond formation and stability.
Biology:
- Utilized in the synthesis of biologically active peptides for research.
- Helps in the study of protein-protein interactions.
Medicine:
- Used in the development of peptide-based drugs.
- Facilitates the synthesis of peptide vaccines and therapeutic peptides.
Industry:
- Employed in the large-scale production of peptides for pharmaceuticals.
- Used in the synthesis of custom peptides for research and development.
作用機序
Mechanism:
- The fluorenylmethyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions.
- The pentafluorophenyl ester activates the carboxyl group, facilitating the formation of peptide bonds.
Molecular Targets and Pathways:
- Targets amino groups in peptide synthesis.
- Involved in the formation of peptide bonds through nucleophilic substitution.
類似化合物との比較
Fmoc-Phe-OPfp: Similar structure but without the methylation at the nitrogen.
Fmoc-N-Me-D-Phe-OPfp: Similar structure but with the D-isomer of phenylalanine.
Uniqueness:
- The methylation at the nitrogen in Fmoc-N-Me-Phe-OPfp provides unique steric and electronic properties, influencing its reactivity and stability in peptide synthesis.
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBMSYNTQQCRE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














